Cas no 1219964-51-8 (3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride)

3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride 化学的及び物理的性質
名前と識別子
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- 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride
- 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidinehydrochloride
- 3-((2-Bromo-4-isopropylphenoxy)methyl)pyrrolidine hydrochloride
- 3-(2-bromo-4-isopropylphenoxymethyl)pyrrolidine hydrochloride
- 3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride
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- インチ: 1S/C14H20BrNO.ClH/c1-10(2)12-3-4-14(13(15)7-12)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H
- InChIKey: AWLCQAXBRQSMQJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1OCC1CNCC1)C(C)C.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 234
- トポロジー分子極性表面積: 21.3
3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM310720-1g |
3-((2-Bromo-4-isopropylphenoxy)methyl)pyrrolidine hydrochloride |
1219964-51-8 | 95% | 1g |
$186 | 2023-01-01 | |
Chemenu | CM310720-5g |
3-((2-Bromo-4-isopropylphenoxy)methyl)pyrrolidine hydrochloride |
1219964-51-8 | 95% | 5g |
$499 | 2023-01-01 | |
TRC | B034820-125mg |
3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidinehydrochloride |
1219964-51-8 | 125mg |
$ 230.00 | 2022-06-01 | ||
TRC | B034820-250mg |
3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidinehydrochloride |
1219964-51-8 | 250mg |
$ 375.00 | 2022-06-01 |
3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochlorideに関する追加情報
Research Brief on 3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride (CAS: 1219964-51-8)
3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride (CAS: 1219964-51-8) is a chemically synthesized compound that has recently garnered attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique brominated and isopropyl-substituted phenoxy moiety, has shown promising potential in various pharmacological applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of targeting specific disease pathways.
The synthesis of 3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride involves a multi-step process, starting with the bromination of 4-isopropylphenol, followed by etherification with a pyrrolidine derivative. The hydrochloride salt form enhances its solubility and stability, making it suitable for further pharmacological testing. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity.
Recent in vitro studies have demonstrated that 3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride exhibits significant activity against certain enzyme targets, such as kinases and GPCRs, which are implicated in cancer and inflammatory diseases. For instance, preliminary data suggest that the compound inhibits the proliferation of cancer cell lines by modulating key signaling pathways. These findings highlight its potential as a lead compound for the development of novel therapeutics.
In addition to its anticancer properties, the compound has also been investigated for its neuroprotective effects. Studies in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, have shown that 3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride can reduce oxidative stress and inflammation in neural tissues. These effects are attributed to its ability to scavenge reactive oxygen species and inhibit pro-inflammatory cytokines.
Despite these promising results, further research is needed to fully elucidate the compound's mechanism of action and optimize its pharmacokinetic properties. Current efforts are focused on improving its bioavailability and reducing potential off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical development.
In conclusion, 3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride (CAS: 1219964-51-8) represents a promising candidate for drug development, with potential applications in oncology and neurology. Its unique chemical structure and biological activity warrant continued investigation, and future studies will likely explore its therapeutic potential in greater depth.
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